TMS possesses a unique structure characterized by a long-chain aliphatic backbone (21 carbons) with a terminal hydroxyl group (OH) and a sphingosine moiety []. The key feature lies in the N-substitution at the primary amine group (NH2) of the sphingosine, where all three hydrogens are replaced by methyl groups (CH3), resulting in a trimethylamine (N(CH3)3) functionality []. This modification distinguishes TMS from natural sphingosine and likely contributes to its PKC inhibitory activity [].
The specific synthesis of TMS is not widely reported in scientific literature. However, related sphingosine derivatives are often synthesized through acylation or alkylation reactions of natural sphingosine [].
Early research explored TMS as a potential inhibitor of protein kinase C (PKC), an enzyme family involved in cell signaling. Studies showed that TMS could indeed inhibit PKC activity in vitro (). However, later investigations revealed that this effect might not be as significant in living cells, suggesting a need for further exploration of this application ().